molecular formula C9H9BrO2S B6166389 2-[2-bromo-6-(methylsulfanyl)phenyl]acetic acid CAS No. 1822659-74-4

2-[2-bromo-6-(methylsulfanyl)phenyl]acetic acid

Cat. No.: B6166389
CAS No.: 1822659-74-4
M. Wt: 261.1
InChI Key:
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Description

2-[2-bromo-6-(methylsulfanyl)phenyl]acetic acid is an organic compound with the molecular formula C9H9BrO2S It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-bromo-6-(methylsulfanyl)phenyl]acetic acid typically involves the bromination of 2-(methylsulfanyl)phenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-bromo-6-(methylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.

Major Products Formed

    Substitution: Formation of 2-[2-substituted-6-(methylsulfanyl)phenyl]acetic acid derivatives.

    Oxidation: Formation of 2-[2-bromo-6-(methylsulfinyl)phenyl]acetic acid or 2-[2-bromo-6-(methylsulfonyl)phenyl]acetic acid.

    Reduction: Formation of 2-[2-bromo-6-(methylsulfanyl)phenyl]ethanol.

Scientific Research Applications

2-[2-bromo-6-(methylsulfanyl)phenyl]acetic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Biological Studies: Used in studies to understand the biological activity of brominated and sulfur-containing aromatic compounds.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-bromo-6-(methylsulfanyl)phenyl]acetic acid depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, its bromine and methylsulfanyl groups may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6-(methylsulfanyl)benzoic acid
  • 2-bromo-6-(methylsulfanyl)phenol
  • 2-bromo-6-(methylsulfanyl)benzaldehyde

Uniqueness

2-[2-bromo-6-(methylsulfanyl)phenyl]acetic acid is unique due to the presence of both a bromine atom and a methylsulfanyl group on the phenyl ring, along with a carboxylic acid functional group. This combination of substituents provides distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

1822659-74-4

Molecular Formula

C9H9BrO2S

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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